molecular formula C10H22O2 B14211046 (2S)-2-Hexylbutane-1,4-diol CAS No. 827628-88-6

(2S)-2-Hexylbutane-1,4-diol

Cat. No.: B14211046
CAS No.: 827628-88-6
M. Wt: 174.28 g/mol
InChI Key: WOEATUVURMLOMG-JTQLQIEISA-N
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Description

(2S)-2-Hexylbutane-1,4-diol is an organic compound with the molecular formula C10H22O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a hexyl group attached to the second carbon of a butane-1,4-diol backbone. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hexylbutane-1,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as butane-1,4-diol and hexyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the butane-1,4-diol.

    Nucleophilic Substitution: The deprotonated butane-1,4-diol acts as a nucleophile and attacks the hexyl bromide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors to accommodate the production of significant quantities.

    Optimized Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hexylbutane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetone.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

(2S)-2-Hexylbutane-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Hexylbutane-1,4-diol involves its interaction with specific molecular targets:

    Molecular Targets: The hydroxyl groups can form hydrogen bonds with various biological molecules, affecting their function.

    Pathways Involved: The compound can influence metabolic pathways by interacting with enzymes and receptors, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hexylbutane-1,3-diol: Similar structure but with hydroxyl groups at different positions.

    (2S)-2-Hexylpentane-1,4-diol: Similar structure but with an additional carbon in the backbone.

    (2S)-2-Hexylbutane-1,2-diol: Similar structure but with hydroxyl groups at different positions.

Uniqueness

(2S)-2-Hexylbutane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the hexyl substituent, which confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

827628-88-6

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

(2S)-2-hexylbutane-1,4-diol

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3/t10-/m0/s1

InChI Key

WOEATUVURMLOMG-JTQLQIEISA-N

Isomeric SMILES

CCCCCC[C@@H](CCO)CO

Canonical SMILES

CCCCCCC(CCO)CO

Origin of Product

United States

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